1-Methyl-1H-imidazol-4,5-dicarbonsäure

Übersicht

Beschreibung

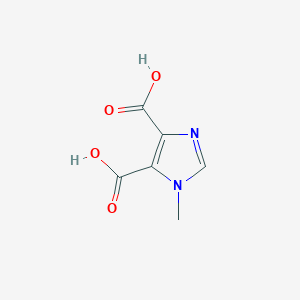

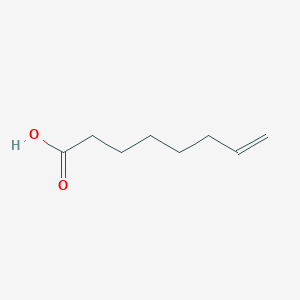

1-Methylimidazole-4,5-dicarboxylic acid, also known as 1-Methylimidazole-4,5-dicarboxylic acid, is a useful research compound. Its molecular formula is C6H6N2O4 and its molecular weight is 170.12 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Methylimidazole-4,5-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methylimidazole-4,5-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylimidazole-4,5-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von N-substituierten cyclischen Imiden

Diese Verbindung wird als Zwischenprodukt bei der Synthese von N-substituierten cyclischen Imiden verwendet . Diese Imide haben Potenzial für Antikrebs- und entzündungshemmende Aktivitäten gezeigt .

Herstellung von Imidazolcarboxamid-Derivaten

Sie wird auch zur Herstellung von Imidazolcarboxamid-Derivaten verwendet . Es wurde festgestellt, dass diese Derivate antagonistische Aktivitäten gegen den Cannabinoid-CB2-Rezeptor aufweisen .

Therapeutisches Potenzial von Imidazol enthaltenden Verbindungen

Imidazol enthaltende Verbindungen, wie z. B. 1-Methyl-1H-imidazol-4,5-dicarbonsäure, haben eine breite Palette an chemischen und biologischen Eigenschaften . Sie zeigen verschiedene biologische Aktivitäten wie antibakterielle, antimikrobakterielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, fiebersenkende, antivirale, antioxidative, amoebizide, antihelminthische, antimykotische und ulzerogene Aktivitäten .

Antioxidative Aktivität

Einige Derivate der this compound wurden synthetisiert und auf ihre antioxidative Aktivität hin untersucht . Sie erwiesen sich als wirksam bei der Entfernung von Wasserstoffperoxid und Stickstoffmonoxid und zeigten gute Ergebnisse in DPPH- und FRAP-Assays .

Festphasenextraktion von Bleiionen

Imidazol-4,5-dicarboxamide (I45DCs), die von this compound abgeleitet werden können, wurden bei der Festphasenextraktion von Bleiionen aus industriellen Abwässern eingesetzt . Diese Methode wurde als stark kontrastierend befunden und vor der Bestimmung durch Atomabsorptionsspektrometrie mit Flamme eingesetzt

Wirkmechanismus

Target of Action

It’s known that imidazole derivatives can interact with various biological targets, including enzymes and receptors .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking . The presence of carboxylic acid groups in the molecule may also facilitate interactions with target proteins.

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical processes, including the regulation of enzymes and receptors .

Result of Action

Imidazole derivatives have been associated with various biological effects, including anti-inflammatory and anticancer activities .

Action Environment

The action, efficacy, and stability of 1-Methylimidazole-4,5-dicarboxylic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .

Eigenschaften

IUPAC Name |

1-methylimidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-8-2-7-3(5(9)10)4(8)6(11)12/h2H,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARDQACXPOQDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173137 | |

| Record name | 1-Methylimidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19485-38-2 | |

| Record name | 1-Methyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19485-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylimidazole-4,5-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019485382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylimidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1-methylimidazole-4,5-dicarboxylic acid interesting for coordination chemistry?

A1: 1-Methylimidazole-4,5-dicarboxylic acid and its derivatives are polydentate ligands, meaning they can bind to metal ions through multiple atoms. [, , ] This ability allows them to form multinuclear metal complexes with diverse structures and potentially interesting magnetic properties. [] For example, studies have shown the formation of mononuclear, binuclear, and even trinuclear iron(III) complexes using this ligand. []

Q2: How does the structure of 1-methylimidazole-4,5-dicarboxylic acid influence the magnetic properties of its metal complexes?

A2: The structure of complexes formed with 1-methylimidazole-4,5-dicarboxylic acid can significantly impact the magnetic interactions between the metal centers. [] Research indicates that variations in the connection pathway (through the imidazole ring or carboxylate groups), metal center separation, and coplanarity with the ligand's pi system influence the strength of antiferromagnetic interactions. [] This structural diversity allows for fine-tuning the magnetic properties of these complexes.

Q3: Can you provide an example of a specific metal complex formed with 1-methylimidazole-4,5-dicarboxylic acid and its properties?

A3: One example is the binuclear complex [Cd2(H2tmidc)4(H2O)2]·6H2O, where H3tmidc represents 2-(1H-tetrazol-1-methyl)-1H-imidazole-4,5-dicarboxylic acid. [] In this complex, the ligand acts as a bridge between two cadmium(II) ions, forming a dimeric structure stabilized by hydrogen bonds and π-π stacking interactions. [] This complex has shown potential for biological applications, particularly in studying interactions with bovine serum albumin (BSA). []

Q4: Are there any known biological activities associated with 1-methylimidazole-4,5-dicarboxylic acid derivatives?

A4: While specific biological activities of 1-methylimidazole-4,5-dicarboxylic acid haven't been extensively detailed in the provided research, its hydrazide derivatives and related imidazo[4,5-d]pyridazine compounds have been synthesized and evaluated for their potential as monoamine oxidase (MAO) inhibitors. [] This suggests potential applications in neuroscience research or as a scaffold for developing new pharmaceutical agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL](/img/structure/B94104.png)

![benzo[a]acridin-10-amine](/img/structure/B94110.png)